molecular formula C19H16N2O3S B2851006 (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide CAS No. 31789-80-7

(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide

Cat. No. B2851006
CAS RN: 31789-80-7
M. Wt: 352.41
InChI Key: XEYGNJXMWGRQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide, also known as HPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPB is a benzimidazole derivative that has been shown to have promising anticancer and anti-inflammatory properties. In

Advantages and Limitations for Lab Experiments

(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been shown to have high potency and selectivity in cancer and inflammation models. However, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. It also has poor pharmacokinetic properties, which can limit its efficacy in vivo.

Future Directions

There are several future directions for (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide research. One direction is to optimize the synthesis method to improve the yield and purity of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide. Another direction is to investigate the mechanism of action of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide in cancer and inflammation in more detail. This can include identifying the specific targets and pathways that (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide modulates. Another direction is to investigate the efficacy of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide in combination with other anticancer and anti-inflammatory agents. This can include investigating the synergistic effects of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide with chemotherapy or immunotherapy. Finally, another direction is to investigate the pharmacokinetics and toxicity of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide in animal models to determine its potential for clinical use.

Synthesis Methods

The synthesis of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide involves the reaction of 3-hydroxybenzaldehyde with 4-phenylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with o-phenylenediamine to produce the final product, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide. The synthesis method has been optimized and modified by several researchers to improve the yield and purity of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide.

Scientific Research Applications

(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. In cancer research, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has also been shown to inhibit tumor growth and metastasis in animal models of breast cancer. In inflammation research, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and colitis.

properties

IUPAC Name

N'-(benzenesulfonyl)-N-(3-hydroxyphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-17-11-7-10-16(14-17)20-19(15-8-3-1-4-9-15)21-25(23,24)18-12-5-2-6-13-18/h1-14,22H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYGNJXMWGRQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.